molecular formula C6H11O8P B1265004 1-deoxy-D-threo-hexo-2,5-diulose 6-phosphate

1-deoxy-D-threo-hexo-2,5-diulose 6-phosphate

Cat. No. B1265004
M. Wt: 242.12 g/mol
InChI Key: XBUYIELOLLPBOC-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-deoxy-D-threo-hexo-2,5-diulose 6-phosphate is a ketohexose monophosphate having keto groups at the 2- and 5-positions, hydroxy groups at the 3- and 4-positions and the phosphate group at the 6-position. It is a conjugate acid of a this compound(2-).

Scientific Research Applications

Role in Bacterial and Plant Metabolism

1-deoxy-D-threo-hexo-2,5-diulose 6-phosphate is a key compound in bacterial and plant metabolism. Studies have shown its significance in the biosynthesis of isoprenoids, thiamin, and pyridoxol in organisms like Escherichia coli. An enzyme named deoxyxylulose-5-phosphate synthase (DXP synthase) was identified, which catalyzes a reaction involving this compound, highlighting its role in these crucial biosynthetic pathways (Sprenger et al., 1997).

Enzymatic Studies and Potential Drug Targets

Further research into enzymes like 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) has expanded our understanding of this compound's role. Mutants of DXR, which act on this compound, have been studied to understand amino acid residues crucial for catalysis and binding. This research is significant for developing potential drug targets, especially in treating infections caused by pathogens that utilize this metabolic pathway (Fernandes et al., 2005).

Chemical Synthesis and Modification

There has also been a focus on the chemical synthesis of variants of this compound. Research has delved into synthesizing 1-deoxy-D-erythro-hexo-2,3-diulose, a key intermediate in Maillard reactions, demonstrating its importance in understanding complex biochemical processes (Glomb & Pfahler, 2000).

Kinetic and Mechanistic Insights

Studies have provided insights into the kinetic mechanism of enzymes like DXP synthase, offering a deeper understanding of its function in pathogen isoprenoid biosynthesis. This knowledge is essential for developing new anti-infective agents, considering the emerging resistance of human pathogens to existing treatments (Brammer Basta et al., 2011).

Role in Antibacterial Targeting

The compound's role in bacterial isoprenoid biosynthesis makes it a potential target for antibacterial drugs. Research into the activation mechanisms of enzymes like DXS, which are involved in this pathway, can inform the development of new antibacterial strategies (White et al., 2016).

properties

Molecular Formula

C6H11O8P

Molecular Weight

242.12 g/mol

IUPAC Name

[(3S,4S)-3,4-dihydroxy-2,5-dioxohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H11O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h5-6,9-10H,2H2,1H3,(H2,11,12,13)/t5-,6-/m1/s1

InChI Key

XBUYIELOLLPBOC-PHDIDXHHSA-N

Isomeric SMILES

CC(=O)[C@H]([C@@H](C(=O)COP(=O)(O)O)O)O

Canonical SMILES

CC(=O)C(C(C(=O)COP(=O)(O)O)O)O

synonyms

6-deoxy-5-ketofructose 1-phosphate
DKFP compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-deoxy-D-threo-hexo-2,5-diulose 6-phosphate
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